molecular formula C3H6ClNO B154111 O-(3-Chloroallyl)hydroxylamine CAS No. 87851-77-2

O-(3-Chloroallyl)hydroxylamine

Cat. No. B154111
CAS RN: 87851-77-2
M. Wt: 107.54 g/mol
InChI Key: XGNHRRHYGMFKAQ-OWOJBTEDSA-N
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Description

O-(3-Chloroallyl)hydroxylamine is a chemical compound that is not directly mentioned in the provided papers. However, hydroxylamine and its derivatives are of significant interest in various chemical reactions and studies due to their reactivity and potential applications. For instance, hydroxylamine (NH2OH) has been studied for its role as a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, suggesting its potential impact on biological systems . Additionally, hydroxylamine derivatives have been used in the synthesis of complex organic molecules, such as the unexpected synthesis of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one and related compounds from reactions with 3-substituted chromones .

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be complex and often requires careful control of reaction conditions. For example, the synthesis of 3-(dichloroacetyl)chromone, a related compound, involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . This demonstrates the potential pathways through which O-(3-Chloroallyl)hydroxylamine could be synthesized, although the specific method for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine was characterized by elemental analysis, X-ray analysis, IR, 1H-NMR, and UV–Visible spectroscopies . These techniques could similarly be applied to determine the structure of O-(3-Chloroallyl)hydroxylamine.

Chemical Reactions Analysis

Hydroxylamine and its derivatives participate in a variety of chemical reactions. The reactivity of hydroxylamine with 3-substituted chromones in an alkaline medium led to the synthesis of novel compounds, showcasing the versatility of hydroxylamine in organic synthesis . Additionally, hydroxylamine-O-sulfonic acid has been used as a coreactant for luminol chemiluminescence, indicating the potential for hydroxylamine derivatives to be used in analytical chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives can be quite diverse. For example, the nonlinear optical properties and spectroscopic characteristics of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine were investigated, revealing good nonlinear optical properties . Such studies are essential for understanding the potential applications of these compounds in materials science and photonics.

Scientific Research Applications

Photosynthesis Research

  • Hydroxylamine, a compound related to O-(3-Chloroallyl)hydroxylamine, has been studied in the context of photosynthesis. It appears to be a competitive inhibitor of photosystem II-mediated H2O oxidation in chloroplasts, impacting the oxygen-evolving system (Radmer & Ollinger, 1982).

Glycobiology and Drug Discovery

  • In the field of glycobiology and drug discovery, hydroxylamine's high nucleophilicity makes it a valuable tool for the development of (neo)glycoconjugates, which are important in various biological processes (Chen & Xie, 2016).

Environmental Chemistry

  • Hydroxylamine has been identified as a new source of hydroxyl radical (HO·) generation from hydrogen peroxide, shedding light on its role in environmental processes (Liwei Chen et al., 2015).
  • It's also involved in the decomposition of environmental contaminants, as demonstrated by studies on the stability of hydroxylamino- and amino-intermediates in the reduction of nitroaromatic compounds (Wang, Zheng, & Hughes, 2004).

Soil Chemistry

  • Hydroxylamine's role in the formation of nitrous oxide in soil has been explored, highlighting its importance in understanding greenhouse gas emissions from forests (Liu et al., 2016).

Astrophysics

  • Research in astrophysics has investigated the formation of hydroxylamine in interstellar ice, exploring its potential as a precursor to complex pre-biotic species in space (Fedoseev et al., 2012).

Organic Synthesis

  • The compound's role in organic synthesis is also notable, particularly in iron-catalyzed reactions and in the synthesis of complex organic structures (Lu et al., 2014).

Safety And Hazards

O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

The future directions for O-(3-Chloroallyl)hydroxylamine research could involve its potential role in redox processes and electron transfer reactions. Additionally, advancements in electroanalysis directed toward the sensing of hydroxylamine could be a potential future direction .

properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHRRHYGMFKAQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255966
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3-Chloroallyl)hydroxylamine

CAS RN

87851-77-2
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87851-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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